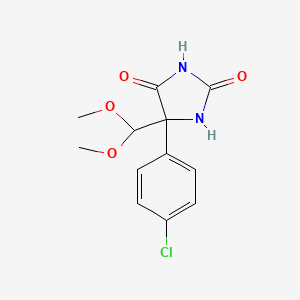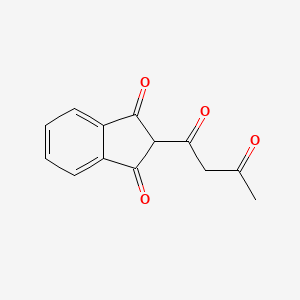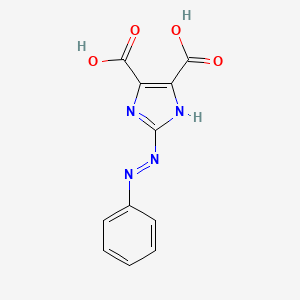![molecular formula C9H16O2 B14735881 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 6290-15-9](/img/structure/B14735881.png)
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused with a nonane ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of 2,3-butanediol with cyclopentanone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: The compound’s stability and unique structure make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism by which 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar in structure but lacks the dimethyl groups.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonane: Another spiro compound with different substituents.
Uniqueness
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
属性
CAS 编号 |
6290-15-9 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-8(2)11-9(10-7)5-3-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
VKTMZODNTNRDIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2(O1)CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
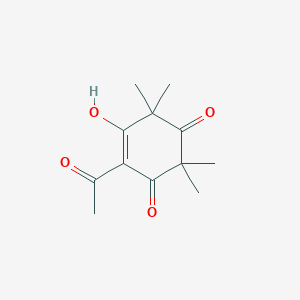
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
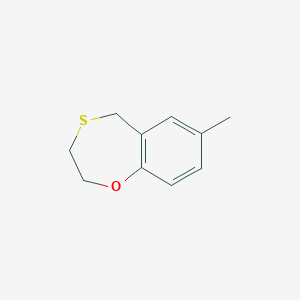
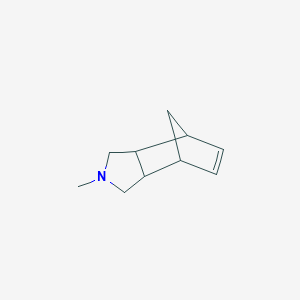
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

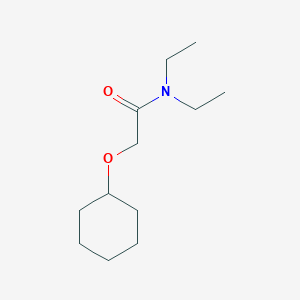
![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
